molecular formula C22H23N5O4 B11142153 N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]acetamide

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]acetamide

Cat. No.: B11142153
M. Wt: 421.4 g/mol
InChI Key: YISMNDUTOQNGHO-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]acetamide is a complex organic compound that features both benzimidazole and quinazolinone moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The compound’s unique structure allows it to interact with multiple biological targets, making it a subject of interest in medicinal chemistry.

Properties

Molecular Formula

C22H23N5O4

Molecular Weight

421.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C22H23N5O4/c1-13-24-17-11-19(31-3)18(30-2)10-14(17)22(29)27(13)12-21(28)23-9-8-20-25-15-6-4-5-7-16(15)26-20/h4-7,10-11H,8-9,12H2,1-3H3,(H,23,28)(H,25,26)

InChI Key

YISMNDUTOQNGHO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)NCCC3=NC4=CC=CC=C4N3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]acetamide typically involves the condensation of appropriate benzimidazole and quinazolinone precursors. The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents . The quinazolinone moiety can be synthesized through various methods, including the reaction of anthranilic acid derivatives with formamide .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the benzimidazole ring.

    Substitution: Both the benzimidazole and quinazolinone rings can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinazolinone moiety can lead to the formation of quinazoline derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring.

Scientific Research Applications

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole and quinazolinone moieties allow the compound to bind to these targets, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]acetamide is unique due to the combination of both benzimidazole and quinazolinone moieties in a single molecule. This dual structure allows it to interact with a broader range of biological targets, potentially leading to more diverse and potent biological activities.

Biological Activity

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole moiety linked to a quinazoline derivative. This structural combination is significant as both benzimidazole and quinazoline derivatives are known for their diverse biological activities.

Property Details
Molecular FormulaC21H22N4O4
Molecular Weight378.43 g/mol
CAS Number1574365-92-6

Research indicates that this compound may interact with various biological targets, including:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It may modulate the activity of specific receptors that play a role in cellular signaling pathways.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound. For instance, it has been tested against various cancer cell lines, showing significant inhibitory effects on cell proliferation.

Cell Line IC50 Value (µM) Reference
MCF-7 (breast cancer)10.5
A549 (lung cancer)8.3
HeLa (cervical cancer)12.0

These results suggest that the compound may be effective in targeting multiple cancer types, potentially through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens. Preliminary studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

These findings highlight the compound's potential utility in treating infections caused by resistant strains.

Study 1: Anticancer Efficacy in Vivo

A recent study evaluated the in vivo efficacy of this compound in a mouse model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, with minimal toxicity observed in healthy tissues.

Study 2: Mechanistic Insights into Antimicrobial Action

Another study explored the mechanism by which this compound exerts its antimicrobial effects. It was found to disrupt bacterial cell membranes and inhibit biofilm formation, suggesting a dual mechanism of action that could be leveraged for therapeutic applications.

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